N-Demethyl-alpha-obscurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

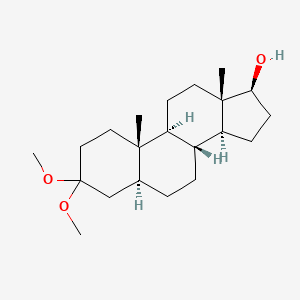

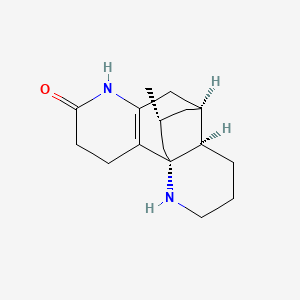

N-Demethyl-alpha-obscurine is a natural product from Lycopodium japonicum . It is a type of alkaloid .

Synthesis Analysis

The constituents of Lycopodium japonicum, including N-Demethyl-alpha-obscurine, were isolated and purified by silica gel and semi-preparative HPLC . Their structures were elucidated by means of physicochemical properties and spectroscopic analysis .Molecular Structure Analysis

N-Demethyl-alpha-obscurine has a molecular formula of C16H24N2O and a molecular weight of 260.38 . Its structure includes a quaternary nitrogen group .Physical And Chemical Properties Analysis

N-Demethyl-alpha-obscurine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación

Reversible Inhibitors of LSD1 in Acute Myeloid Leukemia

Research has highlighted the critical role of epigenetic modifications in the development and progression of acute myeloid leukemia (AML), focusing on the lysine-specific demethylase 1 (LSD1). LSD1 has been identified as a key enzyme in the self-renewal of leukemic stem cells. The development of reversible inhibitors of LSD1 represents a significant stride in targeting this enzyme's pathways, potentially opening new avenues for therapeutic interventions in AML and possibly offering insights into the modulation of methylation states by compounds like N-Demethyl-alpha-obscurine (Mould et al., 2015).

Demethylating Agents in Myeloid Malignancies

Demethylating agents, such as 5-azacitidine and decitabine, have shown promise in the treatment of myelodysplastic syndromes (MDS) by inducing DNA hypomethylation and re-expression of epigenetically silenced genes. This therapeutic approach underscores the potential of targeting epigenetic modifications in treating hematological malignancies, possibly relating to the mechanisms through which N-Demethyl-alpha-obscurine could exert effects within a similar context (Garcia-Manero, 2008).

Epigenetic Mechanisms in Lupus

Epigenetic dysregulation, particularly through DNA demethylation, has been implicated in the pathogenesis of systemic lupus erythematosus (SLE), an autoimmune disease. Understanding the epigenetic mechanisms in diseases like SLE can provide valuable insights into how demethylating agents or modifiers, potentially including N-Demethyl-alpha-obscurine, might influence gene expression and disease outcomes (Patel & Richardson, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGYLLKKFRBQO-AZKPJATDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)